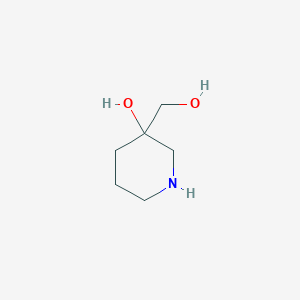

3-(Hydroxymethyl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGTVNNILWIEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717637 | |

| Record name | 3-(Hydroxymethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848069-91-0 | |

| Record name | 3-(Hydroxymethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)piperidin-3-ol

This guide provides a comprehensive overview of the primary synthetic pathways to 3-(hydroxymethyl)piperidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The unique conformational constraints and the basic nitrogen atom of the piperidine scaffold provide a versatile template for ligand-receptor interactions. Specifically, the this compound structure, with its vicinal hydroxyl and hydroxymethyl groups at a tertiary carbon center, presents a synthetically challenging yet highly desirable chiral diol functionality. This arrangement offers multiple points for diversification and can play a crucial role in establishing key hydrogen bonding interactions within biological targets.

This guide will focus on a robust and adaptable synthetic approach commencing from the readily available N-benzyl-3-piperidone. This strategy involves a sequential three-step process:

-

Synthesis of the Precursor: N-Benzyl-3-piperidone: Establishing the core piperidine framework with a strategically chosen protecting group.

-

Introduction of the Diol Functionality: A key hydroxymethylation step to create the 1,3-diol system.

-

Deprotection to Yield the Final Compound: Removal of the N-benzyl group to afford the target this compound.

The rationale behind the selection of the N-benzyl protecting group lies in its stability under various reaction conditions and its facile removal via catalytic hydrogenation in the final step.

Pathway 1: Synthesis via N-Benzyl-3-piperidone Intermediate

This pathway represents a logical and widely applicable approach to the synthesis of this compound. The overall transformation is depicted below:

Caption: Overall synthetic strategy from N-benzyl-3-piperidone.

Step 1: Synthesis of N-Benzyl-3-piperidone

The synthesis of the N-benzyl-3-piperidone precursor is a critical first step. A common and efficient method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Formation of Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)acetate: To a solution of benzylamine in a suitable solvent such as ethanol, add two equivalents of ethyl acrylate. The reaction is typically stirred at room temperature. The progress of this Michael addition can be monitored by thin-layer chromatography (TLC).

-

Dieckmann Condensation: The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent such as toluene. The mixture is heated to drive the cyclization, forming the β-keto ester, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

-

Hydrolysis and Decarboxylation: The crude β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid. This removes the ethoxycarbonyl group at the 4-position, yielding N-benzyl-3-piperidone hydrochloride. Neutralization with a base and extraction affords the free base.

| Step | Key Reagents | Typical Yield |

| Michael Addition | Benzylamine, Ethyl Acrylate | >90% |

| Dieckmann Condensation | Sodium Ethoxide, Toluene | 70-80% |

| Hydrolysis/Decarboxylation | Aqueous HCl | >85% |

Table 1: Summary of N-Benzyl-3-piperidone Synthesis

Step 2: Hydroxymethylation of N-Benzyl-3-piperidone

The introduction of the hydroxymethyl group at the C3 position is the cornerstone of this synthesis. A direct approach involves an aldol reaction with formaldehyde followed by reduction.

Conceptual Workflow:

Caption: One-pot hydroxymethylation and reduction.

Experimental Protocol:

-

To a stirred solution of N-benzyl-3-piperidone in a suitable solvent like methanol, add a source of formaldehyde, such as an aqueous solution or paraformaldehyde.

-

A catalytic amount of a base, for instance, potassium carbonate, is introduced to facilitate the aldol addition. The reaction is typically stirred at room temperature.

-

After the formation of the intermediate 1-benzyl-3-hydroxy-3-(hydroxymethyl)piperidone, a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the ketone functionality to a hydroxyl group.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

The causality behind this one-pot approach is efficiency. The in situ formation of the aldol adduct followed immediately by reduction minimizes the isolation of the potentially unstable β-hydroxy ketone intermediate.

Step 3: Debenzylation to this compound

The final step is the removal of the N-benzyl protecting group to yield the target compound. Catalytic transfer hydrogenation is a mild and effective method for this transformation.[1][2]

Experimental Protocol:

-

Dissolve the 1-benzyl-3-(hydroxymethyl)piperidin-3-ol in a protic solvent such as methanol or ethanol.

-

Add a palladium on carbon catalyst (typically 10% Pd/C).

-

A hydrogen donor, such as ammonium formate or hydrogen gas, is introduced. For catalytic transfer hydrogenation with ammonium formate, the reaction is typically refluxed.[1][2] For hydrogenation with H₂, the reaction is stirred under a hydrogen atmosphere (balloon or Parr apparatus).

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The final compound can be purified by recrystallization or column chromatography.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Benzyl-3-piperidone | C₁₂H₁₅NO | 189.25 |

| 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | C₁₃H₁₉NO₂ | 221.30 |

| This compound | C₆H₁₃NO₂ | 131.17 |

Table 2: Physicochemical Properties of Key Compounds

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating through careful monitoring at each stage. The use of standard analytical techniques such as TLC, NMR spectroscopy (¹H and ¹³C), and mass spectrometry is crucial for confirming the identity and purity of the intermediates and the final product. The expected spectroscopic data for the final compound would include characteristic signals for the piperidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons in the ¹H NMR spectrum. The ¹³C NMR would show six distinct carbon signals.

Conclusion

The synthesis of this compound via the N-benzyl-3-piperidone intermediate offers a reliable and scalable route to this valuable building block. The strategic use of a readily removable protecting group and a one-pot hydroxymethylation/reduction step enhances the efficiency of the overall process. The methodologies outlined in this guide provide a solid foundation for researchers to produce this compound and explore its potential in the development of novel therapeutics.

References

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

-

Reddy, P. G., & Baskaran, S. (2009). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 74(15), 5632–5635. [Link]

-

CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. [Link]

-

CTH Removal of N-Benzyl Groups. (n.d.). Rhodium.ws. [Link]

Sources

Introduction: The Piperidine Scaffold and the Uniqueness of 3,3-Disubstitution

An In-depth Technical Guide to 3-(Hydroxymethyl)piperidin-3-ol: Structure, Properties, and Synthetic Strategy

This guide provides a comprehensive technical overview of this compound, a unique heterocyclic compound with significant potential in medicinal chemistry. Given the limited direct literature on this specific isomer, this document synthesizes information from analogous piperidine structures to present a scientifically grounded analysis of its properties, reactivity, and potential applications for researchers, scientists, and drug development professionals.

The piperidine ring is a cornerstone of modern pharmacology, serving as a privileged scaffold in over 25% of FDA-approved pharmaceuticals.[1] Its conformational flexibility and hydrogen-bonding capabilities make it an ideal building block for engaging with biological targets.[1] While many substituted piperidines are well-characterized, this compound presents a unique structural motif: a piperidine ring bearing both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group on the same carbon atom (C3).

This geminal diol-like arrangement on a tertiary carbon creates a chiral center with distinct chemical characteristics. The presence of two hydroxyl groups and a secondary amine provides multiple vectors for hydrogen bonding, making it a compelling fragment for designing molecules with high target affinity and specificity. This guide will explore the inferred chemical properties, propose a viable synthetic pathway, and discuss the potential applications of this intriguing molecule.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a saturated six-membered heterocycle containing one nitrogen atom. The key feature is the substitution at the C3 position with both a hydroxyl and a hydroxymethyl group.

Key Structural Features:

-

Tertiary Alcohol: The hydroxyl group is attached to a quaternary carbon (C3), classifying it as a tertiary alcohol. This has significant implications for its reactivity, particularly its resistance to oxidation.

-

Chirality: The C3 carbon is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(hydroxymethyl)piperidin-3-ol and (S)-3-(hydroxymethyl)piperidin-3-ol. Enantioselective synthesis is therefore crucial for developing stereospecific drug candidates.[2]

-

Chair Conformation: Like most piperidine derivatives, the ring predominantly adopts a chair conformation to minimize steric strain.[1] The substituents at C3 can occupy axial or equatorial positions, and the preferred conformation will depend on minimizing steric interactions. The nitrogen inversion and ring-flipping dynamics are also key considerations in its conformational analysis.

Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₆H₁₃NO₂ | (Calculated) |

| Molecular Weight | 131.17 g/mol | (Calculated) |

| IUPAC Name | (this compound) | (Standard Nomenclature) |

| CAS Number | Not Found | (Searches for the exact structure did not yield a specific CAS number) |

| Predicted Boiling Point | ~279 °C | Inferred from cis-4-(Hydroxymethyl)piperidin-3-ol.[3] High value is due to strong hydrogen bonding. |

| Predicted pKa | ~14.7 | Inferred from cis-4-(Hydroxymethyl)piperidin-3-ol.[3] Refers to the hydroxyl protons. The amine pKa is expected to be around 10-11. |

| Predicted Solubility | Soluble in water and polar organic solvents like ethanol. | Inferred from similar poly-hydroxylated piperidines.[4] The multiple H-bond donors/acceptors enhance polarity. |

| Appearance | Expected to be an off-white solid or a viscous liquid at room temperature. | Based on isomers like cis-4-(Hydroxymethyl)piperidin-3-ol.[3] |

Synthesis and Reactivity

The synthesis of this compound requires a strategy that can introduce two different oxygen-containing functional groups to the same carbon atom. A plausible and efficient approach involves the nucleophilic addition to a protected 3-piperidone precursor.

Proposed Synthetic Pathway

A logical synthetic route begins with a commercially available N-protected 3-piperidone, such as 1-Boc-3-piperidone. The key step is a Grignard reaction or a similar nucleophilic addition to the ketone, followed by deprotection.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Methodology

Objective: To synthesize this compound from 1-Boc-piperidone.

Step 1: Synthesis of 1-Boc-3-(hydroxymethyl)piperidin-3-ol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-Boc-3-piperidone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) dropwise over 20 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

-

Causality: The use of a strong, non-nucleophilic base at low temperature is critical to quantitatively form the thermodynamic lithium enolate without competing side reactions.

-

-

Hydroxymethylation: Add a freshly prepared slurry of paraformaldehyde (2.0 eq) in anhydrous THF to the enolate solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Causality: Paraformaldehyde serves as the source of formaldehyde. Using an excess ensures the reaction goes to completion. The slow warming allows for controlled addition to the enolate.

-

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to yield this compound

-

Acidic Cleavage: Dissolve the purified 1-Boc-3-(hydroxymethyl)piperidin-3-ol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. Re-dissolve the residue in a minimal amount of methanol and precipitate the product as a salt by adding diethyl ether, or neutralize with a base and extract if the free amine is desired.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

-

Secondary Amine: The nitrogen is nucleophilic and can be readily acylated, alkylated, or used in reductive amination. N-protection is often a necessary first step in multi-step syntheses to prevent unwanted side reactions.

-

Primary Hydroxyl Group: This group can be selectively oxidized to an aldehyde or carboxylic acid using appropriate reagents (e.g., PCC or TEMPO). It can also be converted into a better leaving group for nucleophilic substitution reactions.

-

Tertiary Hydroxyl Group: Being a tertiary alcohol, it is resistant to oxidation under standard conditions. Under strong acidic conditions, it can be protonated and eliminated to form an alkene or undergo substitution. This differential reactivity between the primary and tertiary alcohols allows for selective chemical modifications.

Potential Applications in Drug Discovery

The unique 3,3-disubstituted piperidine core is a valuable scaffold for medicinal chemistry. Its structural features suggest several potential applications:

-

Chiral Building Block: As a chiral molecule, it can be used to synthesize enantiomerically pure complex molecules, which is critical for selective interaction with chiral biological targets.[5]

-

Fragment-Based Drug Design: The molecule presents a dense array of hydrogen bond donors and acceptors in a conformationally restrained system. This makes it an excellent fragment for screening against protein targets, particularly enzymes like kinases and proteases, where hydrogen bonding is key to binding.

-

CNS-Active Agents: Piperidine derivatives are well-known for their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets.[4] The polarity of this compound could be tuned through derivatization to optimize its properties for targeting neurological disorders.[2][4]

Conclusion

This compound represents a structurally novel and synthetically accessible building block for drug discovery and organic synthesis. While direct experimental data is sparse, a thorough analysis of its structure and the properties of related isomers provides a robust framework for understanding its chemical behavior. Its key features—a chiral center, a tertiary alcohol, a primary alcohol, and a secondary amine—offer a rich platform for chemical modification. The proposed synthetic route provides a clear path to accessing this compound, opening the door for its exploration as a key intermediate in the development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4604-65-3, 3-(Hydroxymethyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypiperidine, (R)-. Retrieved from [Link]

Sources

- 1. Buy 6-(Hydroxymethyl)piperidin-3-ol [smolecule.com]

- 2. Buy 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 [smolecule.com]

- 3. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 5. Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6 [smolecule.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)piperidin-3-ol

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and materials science, the piperidine scaffold is a cornerstone of molecular design. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. 3-(Hydroxymethyl)piperidin-3-ol, a unique bifunctional piperidine derivative, presents as a compelling building block for novel therapeutics due to its tertiary alcohol and primary alcohol functionalities. These features offer multiple vectors for chemical modification and potential hydrogen bonding interactions with biological targets.

However, the synthesis of novel compounds necessitates unambiguous structural verification. Spectroscopic analysis is the bedrock of this process, providing a detailed fingerprint of the molecular architecture. This guide addresses the critical need for a spectroscopic benchmark for this compound. In the absence of extensive published experimental data for this specific molecule, we present a comprehensive analysis based on predictive models grounded in first principles of spectroscopy and data from structurally related compounds. This document serves as both a predictive reference and a methodological framework for researchers synthesizing or working with this compound.

The core of this guide is built on the principle of self-validating protocols. The predicted data herein serves as a hypothesis; the detailed experimental methodologies provided are designed to rigorously test and confirm this hypothesis, ensuring the highest degree of scientific integrity for researchers.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure, conformation, and purity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the piperidine ring protons and the diastereotopic nature of the protons on C2, C4, and C7. The chair conformation of the piperidine ring will result in distinct signals for axial and equatorial protons.

Causality Behind Predictions: The chemical shifts (δ) are predicted based on the electronegativity of adjacent functional groups (oxygen and nitrogen) and anisotropic effects within the ring. The hydroxyl (O-H) and amine (N-H) protons are expected to be broad singlets and their chemical shifts are highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |

| H-2ax, H-6ax | ~2.9 - 3.1 | m | 2H | - | Deshielded by proximity to nitrogen. |

| H-2eq, H-6eq | ~2.4 - 2.6 | m | 2H | - | |

| H-4ax, H-5ax | ~1.3 - 1.5 | m | 2H | - | Shielded protons of the piperidine ring. |

| H-4eq, H-5eq | ~1.6 - 1.8 | m | 2H | - | |

| H-7 | ~3.4 - 3.6 | s | 2H | - | Protons of the hydroxymethyl group. A singlet is predicted due to free rotation and distance from chiral center, though could be an AB quartet. |

| N1-H | ~2.0 - 3.0 | br s | 1H | - | Broad signal, exchangeable with D₂O. Position is concentration-dependent. |

| C3-OH | ~4.5 - 5.0 | s | 1H | - | Sharp singlet, exchangeable with D₂O. |

| C7-OH | ~4.2 - 4.7 | t | 1H | ~5-6 | Should couple with the C7 protons if exchange is slow. Exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule.

Causality Behind Predictions: Chemical shifts are predicted based on established ranges for substituted piperidines. The carbons directly attached to heteroatoms (C2, C3, C6, C7) will be significantly downfield (deshielded).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Notes |

| C2, C6 | ~45 - 50 | Carbons adjacent to nitrogen. |

| C3 | ~70 - 75 | Quaternary carbon bearing two oxygen functionalities. The most deshielded aliphatic carbon. |

| C4, C5 | ~20 - 25 | Aliphatic carbons of the piperidine ring. |

| C7 | ~60 - 65 | Carbon of the hydroxymethyl group, deshielded by the attached oxygen. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution, unambiguous data for structural confirmation.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is chosen as the preferred method for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis in a research or development setting.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity | Notes |

| 3400 - 3200 | O-H stretch | Alcohol, H-bonded | Strong, Broad | A very prominent feature due to two hydroxyl groups and potential intramolecular H-bonding. |

| 3350 - 3250 | N-H stretch | Secondary Amine | Medium, Broad | May be convoluted with the O-H stretch. |

| 2950 - 2850 | C-H stretch | Alkane (sp³) | Strong | Characteristic of the piperidine ring and methylene group. |

| 1470 - 1430 | C-H bend | Methylene scissoring | Medium | |

| 1150 - 1050 | C-O stretch | Alcohols | Strong | Strong absorptions from the primary and tertiary alcohols. |

| 1100 - 1000 | C-N stretch | Aliphatic Amine | Medium |

Experimental Protocol for FTIR-ATR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.

Calculated Properties:

-

Molecular Formula: C₆H₁₃NO₂

-

Monoisotopic Mass: 131.0946 g/mol

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺˙) is expected to be of low abundance due to the presence of multiple functional groups that facilitate fragmentation.

Causality Behind Fragmentation: The fragmentation will be driven by the stabilization of the resulting fragments. The primary pathways are alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Notes |

| 131 | [C₆H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙). Expected to be weak or absent. |

| 114 | [M - OH]⁺ | Loss of the tertiary hydroxyl group. |

| 100 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. This is a highly probable fragmentation pathway. |

| 84 | [C₅H₁₀N]⁺ | Loss of the C3 substituents, leading to a stable iminium ion fragment. |

| 71 | [C₄H₉N]⁺˙ | Further fragmentation of the piperidine ring. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; edge [fontsize=9, color="#34A853"];M [label="[M]⁺˙\nm/z = 131", fillcolor="#FBBC05"]; F1 [label="[M - CH₂OH]⁺\nm/z = 100", fillcolor="#EA4335"]; F2 [label="[M - OH]⁺\nm/z = 114"]; F3 [label="[C₅H₁₀N]⁺\nm/z = 84", fillcolor="#4285F4"];

M -> F1 [label="- •CH₂OH"]; M -> F2 [label="- •OH"]; M -> F3 [label="- C(OH)CH₂OH"]; }

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400.

-

Conclusion

This guide provides a robust, predictive spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, derived from fundamental principles, offer a reliable benchmark for researchers. By following the detailed, self-validating experimental protocols provided, scientists and drug development professionals can confidently acquire and interpret data, ensuring the structural integrity of their material. This document is intended to be a living resource, to be updated as experimental data becomes publicly available, further strengthening the foundation of knowledge for this promising chemical entity.

References

- Note: As no direct experimental data was found for the target molecule, references are provided for general spectroscopic principles, typical chemical shift ranges, and IR correlation data. These links are provided for foundational knowledge and methodological support.

-

Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. The Royal Society of Chemistry. [Link]

-

Infrared Absorption Table. University of Colorado Boulder. [Link]

-

Mass Spectrometry. NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

3-(Hydroxymethyl)piperidin-3-ol CAS number and nomenclature

An In-Depth Technical Guide to 3-(Hydroxymethyl)piperidin-3-ol and its Analogs: A Key Scaffold in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets.[5] This guide focuses on this compound, a unique diol-substituted piperidine. While this specific isomer is not widely cataloged, its structural motifs are of significant interest. This document provides a comprehensive analysis of its nomenclature, physicochemical properties, and synthetic considerations, placed within the broader context of related, more extensively studied (hydroxymethyl)piperidinol isomers. We will explore the synthetic strategies applicable to this class of compounds and their profound implications in the development of therapeutics for oncology, central nervous system (CNS) disorders, and infectious diseases.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine heterocycle is a saturated six-membered ring containing a nitrogen atom. This simple structure is present in numerous natural alkaloids, such as piperine (from black pepper), and is a dominant feature in over a hundred commercially available drugs, including treatments for allergies (Loratadine), pain, and psychosis.[1][6]

The utility of the piperidine scaffold stems from several key features:

-

Three-Dimensionality: Unlike flat aromatic rings, the puckered chair-like conformation of piperidine allows for precise spatial orientation of substituents, enabling complex and specific interactions with protein binding pockets.[1][5]

-

Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. Substituents on the ring can be tailored to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.[5]

-

Synthetic Tractability: A rich history of synthetic chemistry provides robust and varied methods for the construction and functionalization of the piperidine ring.[3][4]

Hydroxylated piperidines, or piperidinols, are particularly valuable as they introduce hydrogen bond donor and acceptor sites, critical for molecular recognition by biological targets.

Nomenclature and Identification: The Case of this compound

Precise nomenclature is critical in chemical research and development. The name "this compound" specifies a piperidine ring with both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group attached to the same carbon atom (C3).

While this specific substitution pattern is cataloged in chemical databases like PubChem, it is notably less common in the scientific literature and commercial catalogs compared to its regioisomers. A dedicated CAS (Chemical Abstracts Service) number for the free base of this compound is not readily found, which typically indicates it is not a commonly synthesized or commercially available compound. However, its hydrochloride salt is documented.

Table 2.1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (3-Hydroxypiperidin-3-yl)methanol | PubChem |

| PubChem CID | 55299032 (Parent) | PubChem |

| PubChem CID | 72208279 (HCl Salt) | PubChem |

| Molecular Formula | C₆H₁₃NO₂ | PubChem |

| Molecular Weight | 131.17 g/mol | PubChem |

| Canonical SMILES | C1CCN(C(C1)(CO)O) | PubChem |

| InChI Key | VLMAABJNFNPYCK-UHFFFAOYSA-N | PubChem |

Isomeric Context: A Field of Related Structures

The ambiguity in general searches often leads to more well-documented isomers. Understanding these distinctions is vital for sourcing starting materials and interpreting biological data.

Table 2.2: Comparison of Common (Hydroxymethyl)piperidin-ol Isomers

| Compound Name | CAS Number | Key Differentiating Feature |

| This compound | Not Assigned | Geminal diol functionality at C3. |

| 6-(Hydroxymethyl)piperidin-3-ol | 857238-95-0 | Substituents are at C3 and C6 positions.[7] |

| 4-(Hydroxymethyl)piperidin-3-ol | 220218-57-5 | Substituents are at C3 and C4 positions. |

| 3-(Hydroxymethyl)piperidine | 4606-65-9 | Single hydroxymethyl group at C3.[8] |

| Piperidin-3-ol | 6859-99-0 | Single hydroxyl group at C3.[9] |

This guide will leverage synthetic principles and application data from these related, well-studied analogs to infer the potential and challenges associated with the target 3,3-substituted compound.

Synthetic Strategies for Substituted Piperidinols

The synthesis of highly functionalized piperidines like this compound requires strategic planning. While a specific, optimized synthesis for this rare isomer is not published, its construction can be envisioned through established organometallic and heterocyclic chemistry methodologies.[10]

Retrosynthetic Analysis

A logical approach to this compound involves the creation of the key C3 quaternary center. This can be achieved by the nucleophilic addition of a hydroxymethyl equivalent to a piperidin-3-one precursor.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis highlights a key intermediate: an N-protected piperidin-3-one. The protection of the nitrogen (e.g., as a carbamate, Boc) is crucial to prevent side reactions and modulate reactivity during the key C-C bond formation step.

General Synthetic Protocol: A Conceptual Workflow

The following protocol outlines a plausible, multi-step synthesis adapted from established methods for creating substituted piperidines.

Objective: To synthesize this compound from a suitable precursor.

Workflow Diagram:

Caption: Conceptual workflow for piperidinol synthesis.

Step-by-Step Methodology:

-

N-Protection of Piperidin-3-ol:

-

Rationale: Protecting the secondary amine as a tert-butoxycarbonyl (Boc) group prevents its interference in subsequent oxidation and addition steps.

-

Procedure: Dissolve commercially available piperidin-3-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield N-Boc-piperidin-3-ol.

-

-

Oxidation to N-Boc-piperidin-3-one:

-

Rationale: The secondary alcohol must be converted to a ketone to allow for the nucleophilic addition that creates the C3 quaternary center. A mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation is suitable.

-

Procedure: Dissolve N-Boc-piperidin-3-ol (1.0 eq) in DCM. Add DMP (1.5 eq) portion-wise at room temperature. Stir for 2-3 hours. Quench the reaction with a saturated sodium thiosulfate solution. Extract the product, wash, dry, and concentrate. Purify by chromatography to obtain the ketone.

-

-

Addition of a Hydroxymethyl Synthon:

-

Rationale: This is the key bond-forming step. A protected hydroxymethyl group is necessary. The Grignard reagent from (methoxymethoxy)methyl chloride (MOM-Cl) or a similar protected carbanion can be used.

-

Procedure: In a flame-dried flask under inert atmosphere, add the N-Boc-piperidin-3-one (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the pre-formed Grignard or organolithium reagent (1.2 eq). Stir at low temperature for 1-2 hours. Quench the reaction carefully with saturated ammonium chloride solution. Extract the product and purify.

-

-

Global Deprotection:

-

Rationale: The final step is to remove both the N-Boc group and the oxygen-protecting group (e.g., MOM) to reveal the final diol.

-

Procedure: Dissolve the protected product in a solvent like methanol. Add a strong acid, such as hydrochloric acid in dioxane. Stirring at room temperature or with gentle heating will cleave both protecting groups. Neutralize and purify to obtain this compound.

-

Applications in Drug Development

While this compound itself is not a known therapeutic, its structural class serves as a vital building block for creating more complex molecules with pharmacological activity.[3][6] The diol functionality offers multiple points for further chemical modification, allowing chemists to explore chemical space efficiently.

Role as a 3D Scaffold

The rigid, chair-like structure of the piperidine ring decorated with two hydroxyl groups provides a three-dimensional scaffold to which other pharmacophoric elements can be attached. This is a key strategy in modern drug design to "escape from flatland"—the tendency of many initial drug hits to be overly aromatic and planar.[3]

Caption: Use of the piperidinol core as a 3D scaffold.

Therapeutic Areas of Interest

Derivatives of substituted piperidines and piperidinols have shown promise in several key therapeutic areas:

-

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting CNS receptors due to its ability to mimic the structure of neurotransmitters.[5] The polarity imparted by hydroxyl groups can be tuned to optimize blood-brain barrier penetration.

-

Oncology: Piperidine-containing molecules have been developed as inhibitors of various cancer-related targets, including kinases and signaling pathway proteins.[6] The ability to create spirocyclic and complex 3D structures is particularly advantageous for targeting the intricate binding sites of enzymes.[5]

-

Antimicrobials: The scaffold is found in compounds with antibacterial and antiparasitic properties.[6]

Safety and Handling

While specific toxicology data for this compound is unavailable, compounds of this class (heterocyclic amines and alcohols) should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from oxidizing agents. The hydrochloride salt form is likely to be a more stable, crystalline solid, which is easier to handle than the potentially hygroscopic free base.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound represents an intriguing but under-explored chemical entity. Its geminal diol structure on a piperidine ring offers a unique combination of rigidity and functional handles for synthetic elaboration. While direct experimental data is sparse, this guide has contextualized its potential by drawing from the rich chemistry of its isomers and the broader class of substituted piperidines. For drug discovery professionals, understanding the synthesis and application of such 3D-rich scaffolds is essential for developing the next generation of therapeutics that can effectively and selectively interact with complex biological targets. The conceptual synthetic pathways outlined here provide a roadmap for researchers wishing to explore the chemistry and potential of this and related piperidinol building blocks.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Yamashita, Y., Hanaya, K., Shoji, M., et al. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University. [Link]

-

PubChem. (n.d.). 3-Hydroxypiperidine. [Link]

-

PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]

-

ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. [Link]

-

PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

-

PubChem. (n.d.). (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8. [Link]

-

LookChem. (n.d.). Cas 4604-65-3,3-(Hydroxymethyl)piperidine. [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Buy 6-(Hydroxymethyl)piperidin-3-ol [smolecule.com]

- 8. lookchem.com [lookchem.com]

- 9. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Physical and chemical properties of 3-(Hydroxymethyl)piperidin-3-ol hydrochloride

An In-depth Technical Guide: Physical and Chemical Properties of 3-(Hydroxymethyl)piperidin-3-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride (CAS No: 1706418-86-1). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] This specific derivative, featuring both a primary and a tertiary alcohol functional group on a secondary amine backbone, represents a versatile and potentially valuable building block for the synthesis of novel chemical entities. This document consolidates available data on its molecular identity, physicochemical characteristics, and safety profile. Furthermore, it offers expert insights into a plausible synthetic pathway and outlines a robust analytical workflow for its characterization, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Molecular Identity and Physicochemical Properties

This compound hydrochloride is a piperidine derivative characterized by the presence of both a hydroxymethyl group and a hydroxyl group at the C3 position. The piperidine nitrogen exists as a hydrochloride salt, which typically enhances the compound's crystallinity and aqueous solubility compared to its free base form.

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound;hydrochloride | [2] |

| CAS Number | 1706418-86-1 | [2][3] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| Molecular Weight | 167.63 g/mol | [2][4] |

| Canonical SMILES | C1CC(CNC1)(CO)O.Cl | [2] |

| InChIKey | GKEFJIRFUVVIOL-UHFFFAOYSA-N | [2] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While experimental data for this specific molecule is limited, a combination of computed data and information from analogous structures provides valuable insights.

| Property | Value / Description | Notes |

| Physical State | Expected to be an off-white to pale yellow crystalline solid. | Based on similar piperidine hydrochlorides.[5][6] |

| Melting Point | Data not available. | A related compound, (S)-3-Hydroxypiperidine hydrochloride, has a melting point of 185-188°C.[7] |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases polarity and aqueous solubility.[5] |

| Monoisotopic Mass | 167.0713064 Da | Computed by PubChem.[2] |

| Predicted XLogP | -1.2 | For the free base, this compound. This indicates high hydrophilicity.[8] |

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound hydrochloride is fundamental to its application as a synthetic intermediate.

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity: a secondary amine (as a hydrochloride salt), a primary alcohol, and a tertiary alcohol.

-

Secondary Amine: The piperidine nitrogen is protonated, rendering it unreactive towards electrophiles. For reactions such as N-alkylation or N-acylation, a stoichiometric amount of base is required to liberate the free amine.

-

Primary Alcohol (-CH₂OH): This group is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification under appropriate conditions. Its reactivity is generally higher than the tertiary alcohol.

-

Tertiary Alcohol (-C-OH): This group is resistant to oxidation under non-forcing conditions. It can be converted to a leaving group under strong acidic conditions, potentially leading to elimination or rearrangement reactions.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be designed starting from a commercially available precursor, N-Boc-3-piperidone. This approach leverages a protecting group strategy to ensure regioselectivity and high yield.

Causality of Experimental Choices:

-

Step 1: N-Boc Protection: The synthesis begins with the protection of the piperidine nitrogen using a di-tert-butyl dicarbonate (Boc) group. The Boc group is chosen for its stability under the basic conditions required for the subsequent hydroxymethylation step and its facile removal under acidic conditions.

-

Step 2: Base-Catalyzed Hydroxymethylation: The key C-C bond formation is achieved via an aldol-type reaction between the enolate of N-Boc-3-piperidone and formaldehyde. A base such as potassium carbonate or sodium hydroxide is used to generate the nucleophilic enolate at the C3 position.

-

Step 3: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This single step efficiently deprotects the nitrogen and concurrently forms the desired hydrochloride salt, which often aids in purification by crystallization.

Below is a diagram illustrating this proposed workflow.

Caption: Proposed synthetic workflow for this compound hydrochloride.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. Each protocol acts as a self-validating system, with data from one technique corroborating the others.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. A distinct singlet or AB quartet would correspond to the -CH₂OH protons. Broad, exchangeable signals for the two -OH groups and the -NH₂⁺- protons would also be present. Experimental Insight: Performing a D₂O exchange experiment is crucial; the disappearance of the OH and NH₂⁺ signals upon addition of D₂O provides definitive assignment of these labile protons.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals. Key signals would include the quaternary carbon at the C3 position (bearing two oxygen atoms), the primary alcohol carbon (-CH₂OH), and the four remaining piperidine ring carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3400-3200 cm⁻¹ (O-H stretching), a broad peak around 2800-2400 cm⁻¹ (N-H stretching of the amine salt), and a strong peak around 1050-1150 cm⁻¹ (C-O stretching).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis would target the mass of the free base (C₆H₁₃NO₂).

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.10192 |

| [M+Na]⁺ | C₆H₁₃NNaO₂⁺ | 154.08386 |

| [M-H]⁻ | C₆H₁₂NO₂⁻ | 130.08736 |

| Data sourced from predicted values for the free base.[8] |

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the compound.

-

Methodology: A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing an additive like 0.1% trifluoroacetic acid or formic acid) is a robust starting point.

-

Detection: UV detection at a low wavelength (~210 nm) is suitable as the compound lacks a strong chromophore. More universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) can also be employed.

-

Validation: The protocol is validated for specificity, linearity, accuracy, and precision to ensure it is a reliable quality control method, capable of separating the target compound from potential starting materials, by-products, and degradation products.[9]

The following diagram outlines a standard analytical workflow for quality control.

Sources

- 1. Piperidines [chemenu.com]

- 2. This compound hydrochloride | C6H14ClNO2 | CID 72208279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. molcore.com [molcore.com]

- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 6. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - this compound hydrochloride (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of Novel Piperidine Derivatives

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals and are abundantly found in natural alkaloids, underscoring their vast therapeutic relevance.[1][2] The unique conformational flexibility of the piperidine ring, combined with its basic nitrogen atom, allows for precise three-dimensional arrangements of substituents that can effectively interact with a multitude of biological targets. This inherent versatility has established the piperidine scaffold as a "privileged structure" in drug discovery.[3] This guide provides an in-depth exploration of the diverse biological activities of novel piperidine derivatives, focusing on the mechanistic rationale, presentation of key performance data, and the detailed experimental protocols required for their evaluation.

Section 1: Anticancer Activity - Targeting Malignant Proliferation

The development of novel anticancer agents is a paramount challenge in pharmaceutical research. Piperidine derivatives have emerged as a promising class of compounds, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[3][4]

Core Mechanisms of Action

The anticancer effects of piperidine derivatives are not monolithic; they engage multiple cellular pathways to induce cancer cell death and inhibit tumor progression.

-

Tubulin Polymerization Inhibition: Certain piperidine derivatives function as colchicine binding site inhibitors (CBSIs).[5] By binding to tubulin, they disrupt microtubule dynamics, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.[5]

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death. Novel piperidine compounds have been shown to modulate the expression of key apoptotic proteins.[4][6] Specifically, they can upregulate the pro-apoptotic protein BAX while downregulating anti-apoptotic proteins like BCL-2 and XIAP (X-linked inhibitor of apoptosis protein), thereby shifting the cellular balance towards apoptosis.[4]

-

Inhibition of Signaling Pathways: Key signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, are frequently dysregulated in cancer. Piperidine derivatives have been identified that can modulate these pathways, leading to a reduction in tumor growth and progression.[4]

-

Inhibition of Heat Shock Protein 70 (HSP70): HSP70 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a crucial role in promoting tumor cell survival and drug resistance. Piperidine derivatives have been specifically designed as HSP70 inhibitors, showing efficacy in lapatinib-resistant breast cancer cells.[7]

Data Summary: In Vitro Cytotoxicity

The potency of novel piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| 17a | PC3 (Prostate) | Tubulin Polymerization Inhibitor | 0.81 | [5] |

| HSP70-36 | BT474 (Breast) | HSP70 Inhibitor | 1.41 | [7] |

| HSP70-36 | BT/Lap(R)1.0 (Lapatinib-Resistant Breast) | HSP70 Inhibitor | 1.47 | [7] |

Mandatory Visualization: Apoptosis Induction Pathway

Below is a simplified representation of how a piperidine derivative can induce apoptosis by modulating the BCL-2 family of proteins.

Caption: Simplified pathway of apoptosis induction by piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Live cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to insoluble formazan crystals.[8] These crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of the novel piperidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of ~0.5 mg/mL.[8][11]

-

Incubate the plate for 1.5 to 4 hours at 37°C.[9][11] During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[9][11]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8] A reference wavelength of >650 nm can be used to reduce background noise.[8]

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

-

Section 2: Neuroprotective and Anti-Alzheimer's Activity

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant unmet medical need. The cholinergic hypothesis of AD suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[13][14] Piperidine derivatives, most notably Donepezil, are at the forefront of symptomatic treatment for AD.[13][15]

Core Mechanisms of Action

-

Acetylcholinesterase (AChE) Inhibition: The primary strategy for treating AD symptoms is to increase the levels of ACh in the brain.[14] Piperidine derivatives can act as potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[13] By inhibiting AChE, these compounds prolong the presence of acetylcholine, enhancing cholinergic neurotransmission.[16] Some compounds show high selectivity for AChE over butyrylcholinesterase (BuChE), which may lead to a better side-effect profile.[16][17]

-

Antioxidant and Anti-inflammatory Properties: Oxidative stress and inflammation are known to contribute to neuronal damage in neurodegenerative diseases.[18] Certain piperidine analogs exhibit significant free radical scavenging and antioxidant properties, which can protect neurons from damage.[3][18]

-

Modulation of Neuronal Signaling: Piperine, a natural piperidine alkaloid, has been shown to exert neuroprotective effects by suppressing the synchronized oscillation of intracellular calcium and repressing spontaneous synaptic activities, which can prevent glutamate-induced excitotoxicity.[19]

Data Summary: Acetylcholinesterase Inhibition

The inhibitory potency against AChE is a key parameter for compounds designed for AD treatment, measured by the IC50 value.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| Compound 21 | Acetylcholinesterase (AChE) | 0.56 | ~18,000-fold | [17] |

| E2020 (Donepezil) | Acetylcholinesterase (AChE) | 5.7 | ~1,250-fold | [16] |

| Compound 7 | Rat Brain AChE | 7,320 | ~21-fold | [20] |

Mandatory Visualization: AChE Inhibition at the Synapse

This diagram illustrates the role of a piperidine-based AChE inhibitor in the cholinergic synapse.

Caption: Mechanism of AChE inhibition by a piperidine derivative.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies AChE activity by measuring the formation of a yellow-colored product resulting from the reaction of thiocholine (produced by AChE) with dithiobisnitrobenzoate (DTNB).[13]

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to produce thiocholine and acetate. Thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which is a yellow anion with a maximum absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

-

DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

ATCI Solution: Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 10 mM.

-

AChE Solution: Prepare a solution of AChE from a commercial source (e.g., from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Test Compound: Prepare stock solutions of the piperidine derivatives in a suitable solvent and make serial dilutions in the buffer.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add the following in order:

-

140 µL of phosphate buffer (pH 8.0).

-

20 µL of the test compound solution at various concentrations (or buffer for control).

-

20 µL of the DTNB solution.

-

-

Mix and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the AChE solution to each well. Mix immediately.

-

Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula:

-

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

-

Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Section 3: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with activity against pathogenic bacteria and fungi.[21] Piperidine alkaloids, found in various plants, and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial properties.[22][23]

Spectrum of Activity

-

Antibacterial: Novel synthetic piperidine derivatives have shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[21] The natural alkaloid piperine, found in black pepper, also exhibits activity against bacteria like E. coli.[23]

-

Antifungal: While some derivatives show no activity against certain fungal species, others have demonstrated varying degrees of inhibition against clinically relevant fungi such as Aspergillus niger and Candida albicans.[21][24] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[23]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | Staphylococcus aureus | 125 | [21] |

| Compound 6 | Escherichia coli | 250 | [21] |

| Compound 6 | Pseudomonas aeruginosa | 250 | [21] |

| Piperine | Candida albicans | 3.125 - 100 | [23] |

| Pyridine Derivative 15 | E. coli | 4.8 | [23] |

Mandatory Visualization: Antimicrobial Susceptibility Workflow

This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent in a quantitative manner.[26][27]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth (turbidity) is used to determine the lowest compound concentration that inhibits growth.[25]

Step-by-Step Methodology:

-

Preparation of Compound Plate:

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into wells 2 through 12 of a 96-well plate.

-

In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24h old), pick several colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each test well is now 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of a well indicates bacterial growth.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Section 4: Antiviral Activity

The chemical tractability of the piperidine scaffold makes it an attractive starting point for the development of novel antiviral agents. Research has identified derivatives with potent activity against significant human pathogens like the influenza virus.[28][29]

Core Mechanisms of Action

The specific antiviral mechanisms can vary depending on the virus and the compound structure. For influenza A virus, time-of-addition experiments have suggested that some piperidine derivatives interfere with the early to middle stages of the viral replication cycle .[29] This could involve inhibition of viral entry, uncoating, or the function of viral polymerases. The ether linkage between a quinoline moiety and the piperidine ring has been identified as critical for this inhibitory activity.[29]

Data Summary: Antiviral Potency

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is a critical measure of the compound's therapeutic window.

| Compound ID | Virus Strain | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |

| 11e | Influenza A/WSN/33 (H1N1) | MDCK | 0.05 | >160,000 | [29] |

| Compound 8 | Influenza A/H1N1 | MDCK | Comparable to Oseltamivir | Not specified | [28] |

| Compound 11 | Influenza A/H1N1 | MDCK | Comparable to Oseltamivir | Not specified | [28] |

Experimental Protocol: General In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This protocol uses the MTT assay to indirectly measure the antiviral activity of a compound by assessing the viability of cells protected from virus-induced cell death (cytopathic effect, or CPE).

Principle: In the absence of an effective antiviral agent, a virus will replicate in susceptible host cells, leading to cell death. An effective antiviral compound will inhibit viral replication and protect the cells, resulting in higher cell viability, which can be quantified using the MTT assay.[28]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into a 96-well plate at an appropriate density to form a confluent monolayer within 24 hours.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the piperidine test compound in a serum-free medium.

-

Prepare a stock of the virus at a known titer. Dilute the virus stock to a concentration that will cause significant CPE within 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).

-

When the cell monolayer is confluent, remove the growth medium.

-

Add 50 µL of the diluted virus suspension to each well (except for the cell control wells).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

After incubation, remove the virus inoculum and add 100 µL of the medium containing the serially diluted test compounds.

-

Include the following controls:

-

Cell Control: Cells only, no virus, no compound.

-

Virus Control: Cells with virus, no compound.

-

Compound Cytotoxicity Control: Cells with compound, no virus.

-

-

-

Incubation and CPE Observation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Observe the plate daily under a microscope for the appearance of CPE in the virus control wells.

-

-

Quantification of Cell Viability:

-

When the virus control wells show >80% CPE, perform an MTT assay as described in Section 1.4.

-

Add MTT reagent, incubate, solubilize the formazan crystals, and read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate % CPE Reduction:

-

% CPE Reduction = [ (Abs_test - Abs_virus) / (Abs_cell - Abs_virus) ] * 100

-

-

Plot the % CPE reduction against the log of the compound concentration to determine the EC50 value.

-

Use the compound cytotoxicity control plate to determine the CC50 value (the concentration that kills 50% of the cells).

-

Calculate the Selectivity Index (SI): SI = CC50 / EC50

-

Conclusion

The piperidine scaffold continues to demonstrate its exceptional value in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents. The diverse biological activities, spanning from anticancer and neuroprotective to antimicrobial and antiviral effects, highlight the immense potential held within this chemical class. The successful development of future piperidine-based drugs will rely on a deep understanding of their structure-activity relationships, precise elucidation of their molecular mechanisms, and the rigorous application of the validated experimental protocols detailed in this guide. As synthetic methodologies become more advanced[30], the exploration of novel piperidine chemical space will undoubtedly yield next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Moriarty, T. F., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(4). [Link]

-